1-{3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-2-[(4-fluorophenyl)sulfanyl]ethan-1-one
CAS No.: 1219902-31-4
Cat. No.: VC11974596
Molecular Formula: C22H20FN3O4S
Molecular Weight: 441.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219902-31-4 |
|---|---|
| Molecular Formula | C22H20FN3O4S |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 1-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone |
| Standard InChI | InChI=1S/C22H20FN3O4S/c23-16-4-6-17(7-5-16)31-12-20(27)26-9-1-2-15(11-26)22-25-24-21(30-22)14-3-8-18-19(10-14)29-13-28-18/h3-8,10,15H,1-2,9,11-13H2 |
| Standard InChI Key | UHCKMCWMABDLCX-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C(=O)CSC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
| Canonical SMILES | C1CC(CN(C1)C(=O)CSC2=CC=C(C=C2)F)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure comprises four distinct regions:
-
Piperidine ring: A six-membered nitrogen-containing heterocycle serving as the central scaffold.
-
1,3,4-Oxadiazole ring: A five-membered heterocycle with two nitrogen and one oxygen atom, linked to the piperidine at position 3.
-
Benzodioxole group: A fused bicyclic system (1,3-benzodioxol-5-yl) attached to the oxadiazole ring, known for enhancing blood-brain barrier permeability.
-
4-Fluorophenyl sulfanyl ethanone: A ketone functional group substituted with a sulfur-linked fluorophenyl group, contributing to metabolic stability.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>22</sub>H<sub>20</sub>FN<sub>3</sub>O<sub>4</sub>S | |
| Molecular Weight | 441.5 g/mol | |
| IUPAC Name | 1-[3-[5-(1,3-Benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone | |
| SMILES | C1CN(CCC1C2=NN=C(O2)C3=CC4=C(C=C3)OCO4)C(=O)CSC5=CC=C(C=C5)F |
Spectroscopic Characterization
While experimental spectral data (NMR, IR, MS) for this compound is unavailable, predictions can be made based on its functional groups:
-
NMR: The piperidine protons (δ 1.5–3.0 ppm), oxadiazole-linked aromatic protons (δ 7.0–8.0 ppm), and benzodioxole methylenedioxy group (δ 5.9–6.1 ppm) would dominate the <sup>1</sup>H spectrum.
-
IR: Stretching vibrations for C=O (∼1700 cm<sup>−1</sup>), C-F (∼1100 cm<sup>−1</sup>), and S-C (∼700 cm<sup>−1</sup>) are expected.
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound’s synthesis likely involves sequential assembly of its components:
-
Oxadiazole Formation: Cyclization of a hydrazide with a benzodioxole-substituted carboxylic acid derivative under dehydrating conditions.
-
Piperidine Functionalization: Introduction of the oxadiazole-benzodioxole moiety via nucleophilic substitution or coupling reactions.
-
Sulfanyl Ethanone Conjugation: Thioether formation between a mercapto-fluorobenzene intermediate and a bromo- or chloro-ethanone precursor.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Intermediate |
|---|---|---|---|
| 1 | Hydrazide Formation | Hydrazine hydrate, ethanol, reflux | Benzodioxole hydrazide |
| 2 | Oxadiazole Cyclization | POCl<sub>3</sub>, DMF, 80°C | 5-(Benzodioxol-5-yl)-1,3,4-oxadiazole |
| 3 | Piperidine Coupling | K<sub>2</sub>CO<sub>3</sub>, DMF, 100°C | Oxadiazole-piperidine adduct |
| 4 | Thioether Formation | 4-Fluorothiophenol, NaH, THF | Final Compound |
Purification and Yield
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
-
LogP: Predicted value of 3.2 (ChemAxon) indicates moderate lipophilicity, favoring cellular uptake but potentially limiting aqueous solubility.
-
Solubility: Estimated 0.01 mg/mL in water, necessitating formulation with co-solvents (e.g., DMSO) for in vitro studies.
Metabolic Stability
The fluorophenyl sulfanyl group may reduce oxidative metabolism by cytochrome P450 enzymes, while the benzodioxole moiety could undergo demethylenation to catechol derivatives.
Future Research Directions
-
Synthesis and Characterization: Prioritize laboratory synthesis to confirm structure and purity.
-
In Vitro Screening: Evaluate activity against neurological targets (e.g., monoamine transporters), cancer cell lines, and microbial panels.
-
ADMET Profiling: Assess absorption, distribution, and toxicity using in silico and in vitro models.
-
Structural Optimization: Explore substitutions on the piperidine ring or benzodioxole group to enhance potency and selectivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume